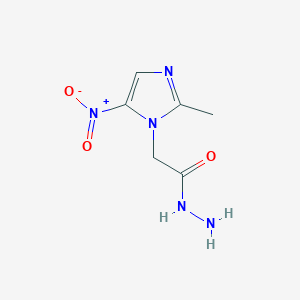![molecular formula C24H20BrN3O2 B11098211 N'-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide](/img/structure/B11098211.png)
N'-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{(E)-[5-(4-BROMOPHENYL)-2-FURYL]METHYLENE}-3-(2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOHYDRAZIDE is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that combines a bromophenyl group, a furan ring, a pyrrole ring, and a benzohydrazide moiety, making it a subject of interest for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-{(E)-[5-(4-BROMOPHENYL)-2-FURYL]METHYLENE}-3-(2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOHYDRAZIDE typically involves the following steps:
Formation of the hydrazone: The reaction between 5-(4-bromophenyl)-2-furaldehyde and 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide under acidic conditions leads to the formation of the hydrazone derivative.
Condensation Reaction: The condensation reaction is carried out in the presence of a suitable catalyst, such as acetic acid, to yield the final product.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrrole rings.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.
Substitution: The bromophenyl group allows for various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Products include oxidized derivatives of the furan and pyrrole rings.
Reduction: The major product is the hydrazine derivative.
Substitution: Substituted derivatives of the bromophenyl group.
Scientific Research Applications
N’-{(E)-[5-(4-BROMOPHENYL)-2-FURYL]METHYLENE}-3-(2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antileishmanial and antimalarial activities.
Biological Studies: The compound is used in molecular docking studies to understand its interaction with biological targets.
Chemical Synthesis: It serves as a precursor for synthesizing other complex organic molecules.
Mechanism of Action
The mechanism of action of N’-{(E)-[5-(4-BROMOPHENYL)-2-FURYL]METHYLENE}-3-(2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOHYDRAZIDE involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound fits into the active site of the enzyme LmPTR1, characterized by lower binding free energy, thereby inhibiting the enzyme’s function .
Comparison with Similar Compounds
- 4,4’-Dibromobenzophenone
- 4-Bromobenzophenone
- 4-Biphenyl bromide
Comparison: N’-{(E)-[5-(4-BROMOPHENYL)-2-FURYL]METHYLENE}-3-(2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOHYDRAZIDE is unique due to its combination of a bromophenyl group, a furan ring, a pyrrole ring, and a benzohydrazide moiety. This structural complexity provides it with distinct chemical and biological properties compared to simpler compounds like 4,4’-dibromobenzophenone and 4-bromobenzophenone .
Properties
Molecular Formula |
C24H20BrN3O2 |
|---|---|
Molecular Weight |
462.3 g/mol |
IUPAC Name |
N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-3-(2,5-dimethylpyrrol-1-yl)benzamide |
InChI |
InChI=1S/C24H20BrN3O2/c1-16-6-7-17(2)28(16)21-5-3-4-19(14-21)24(29)27-26-15-22-12-13-23(30-22)18-8-10-20(25)11-9-18/h3-15H,1-2H3,(H,27,29)/b26-15+ |
InChI Key |
OKHGQUYUGZEIEK-CVKSISIWSA-N |
Isomeric SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)Br)C |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)NN=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Chlorophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11098132.png)
![6-Amino-3-tert-butyl-4-(4-ethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11098137.png)
![(2Z)-2-{1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11098141.png)
![6-(Morpholin-4-yl)-3-(pentafluoroethyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11098148.png)
![2-{[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11098156.png)
![ethyl 6-bromo-2-({[2-(diethylamino)ethyl]amino}methyl)-5-methoxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11098167.png)

![6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11098169.png)
![17-(3-Hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11098173.png)
![2-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzonitrile](/img/structure/B11098177.png)
![N-(4-chlorophenyl)-2-[(2Z)-3-(2-hydroxypropyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B11098184.png)

![N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B11098203.png)
![2-(2,4-dimethylphenoxy)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11098210.png)
